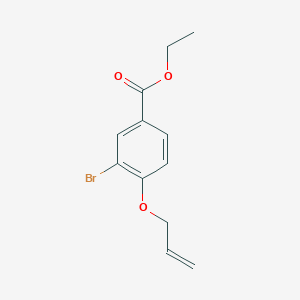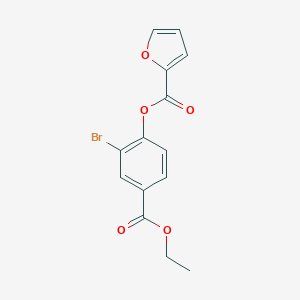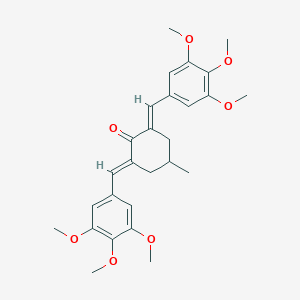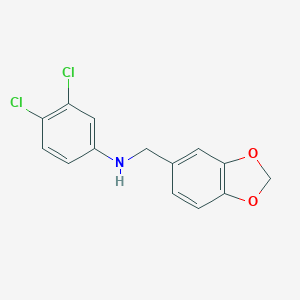![molecular formula C16H18FNO2 B496170 N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine CAS No. 861433-06-9](/img/structure/B496170.png)
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine, also known as F18-MFBG, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a promising tracer for imaging the expression of the enzyme norepinephrine transporter (NET) in various diseases, including neuroblastoma, pheochromocytoma, and heart failure.
Mecanismo De Acción
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine binds selectively to NET, which is responsible for the reuptake of norepinephrine from the synaptic cleft. By binding to NET, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine can be used to visualize the expression of NET in various diseases.
Biochemical and Physiological Effects
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine is a radiopharmaceutical compound and does not have any direct biochemical or physiological effects. However, its binding to NET can affect the levels of norepinephrine in the synaptic cleft, which can have downstream effects on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine has several advantages for lab experiments, including its high selectivity for NET and its ability to be used in vivo. However, its short half-life (110 minutes) and the need for specialized equipment for PET imaging can be limiting factors.
Direcciones Futuras
There are several future directions for the use of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine in PET imaging. One area of research is the development of new radiopharmaceutical compounds that can target other transporters and receptors involved in neuroendocrine tumors. Another area of research is the use of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET in combination with other imaging modalities, such as CT and MRI, to improve the accuracy of disease diagnosis and monitoring. Finally, the use of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET in clinical trials of NET-targeted therapies is an area of active investigation.
Métodos De Síntesis
The synthesis of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine involves the reaction of 2-[(2-fluorobenzyl)oxy]-3-methoxybenzylamine with [18F]fluoromethyl tosylate. The reaction is carried out under basic conditions, and the product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine has been extensively studied for its potential use in PET imaging of NET expression in various diseases. In neuroblastoma, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET has been shown to be more sensitive than traditional imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI), in detecting small lesions and assessing disease progression. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET has also been used to evaluate the efficacy of NET-targeted therapies in neuroblastoma.
In pheochromocytoma, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET has been shown to be a useful tool for localizing tumors and monitoring disease recurrence. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET has also been used to assess the response to treatment in patients with heart failure.
Propiedades
IUPAC Name |
1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-18-10-12-7-5-9-15(19-2)16(12)20-11-13-6-3-4-8-14(13)17/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZYAGDALNIAQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-propoxybenzamide](/img/structure/B496087.png)
![2-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B496091.png)


![2-{[2-(4-Ethylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496097.png)

![2-(4-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B496099.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B496102.png)




![N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B496108.png)
